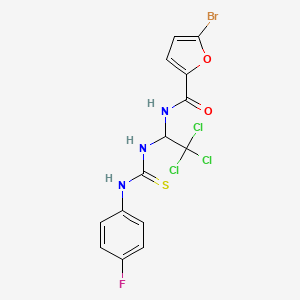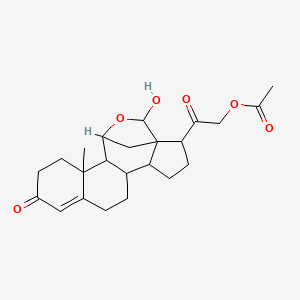
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is a synthetic steroid compound with the molecular formula C23H30O6 and a molecular weight of 402.492 g/mol . This compound is part of a class of chemicals known for their complex structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of 16,17α-epoxyprogesterone, which undergoes bromination and catalytic hydrogenation to remove the bromine atom, forming 17α-hydroxyprogesterone. This intermediate is then acetylated at the 3 and 17 positions and partially hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or alcohols, while reduction could produce more saturated derivatives.
Aplicaciones Científicas De Investigación
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex steroid compounds.
Biology: Studied for its effects on various biological pathways and its potential as a tool for probing steroid receptor functions.
Medicine: Investigated for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to anti-inflammatory and immunosuppressive effects, making it a valuable compound in medical research .
Comparación Con Compuestos Similares
Similar Compounds
Hydrocortisone acetate: Another steroid with anti-inflammatory properties.
9-fluoro-11beta,17,21-trihydroxy-2alpha-methylpregn-4-ene-3,20-dione 21-acetate: A fluorinated steroid with similar biological activities.
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Shares structural similarities and is used in similar applications.
Uniqueness
11-beta,18-Epoxy-18-hydroxy-3,20-dioxopregn-4-EN-21-YL acetate is unique due to its specific epoxy and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for specialized research and industrial applications.
Propiedades
Fórmula molecular |
C23H30O6 |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
[2-(18-hydroxy-14-methyl-11-oxo-17-oxapentacyclo[14.2.1.01,5.06,15.09,14]nonadec-9-en-2-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-12(24)28-11-18(26)17-6-5-16-15-4-3-13-9-14(25)7-8-22(13,2)20(15)19-10-23(16,17)21(27)29-19/h9,15-17,19-21,27H,3-8,10-11H2,1-2H3 |
Clave InChI |
JUHQUIOIVOVZQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(=O)C1CCC2C13CC(C4C2CCC5=CC(=O)CCC45C)OC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)

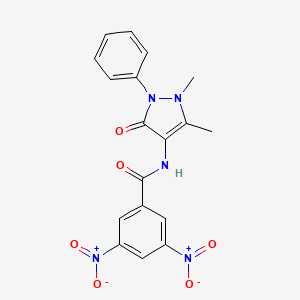
![Methyl 4-{[(1-butyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081070.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15081075.png)
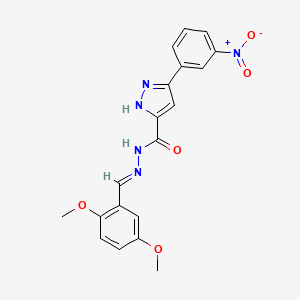
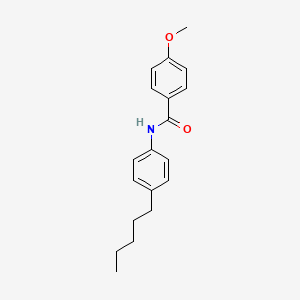
![2-{[3-(2-Dodecanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B15081098.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B15081113.png)

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate hydrobromide hydrate](/img/structure/B15081138.png)
